molecular formula C7H5Cl2NO2 B6598756 3,5-dichloro-N-hydroxybenzamide CAS No. 18540-38-0

3,5-dichloro-N-hydroxybenzamide

Cat. No.: B6598756
CAS No.: 18540-38-0
M. Wt: 206.02 g/mol
InChI Key: CTURQMWEQBFFNM-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-hydroxybenzamide is an organic compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.03 g/mol It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a hydroxyl group attached to the nitrogen atom of the amide group

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-N-hydroxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation-reduction reactions, altering the compound’s oxidation state.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or other strong bases can facilitate the substitution of chlorine atoms.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can oxidize the hydroxyl group.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding amine.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Oxidation of the hydroxyl group can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction Products: Reduction can yield amines or other reduced derivatives.

Scientific Research Applications

3,5-Dichloro-N-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-hydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Comparison: 3,5-Dichloro-N-hydroxybenzamide is unique due to the presence of the hydroxyl group attached to the nitrogen atom, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable subject for further research .

Properties

IUPAC Name

3,5-dichloro-N-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-5-1-4(7(11)10-12)2-6(9)3-5/h1-3,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTURQMWEQBFFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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